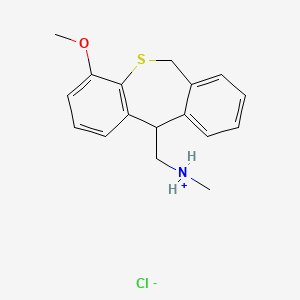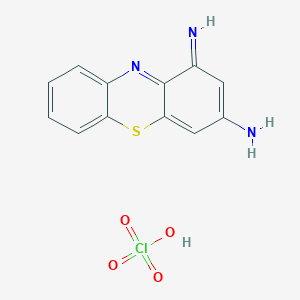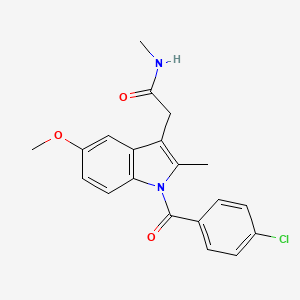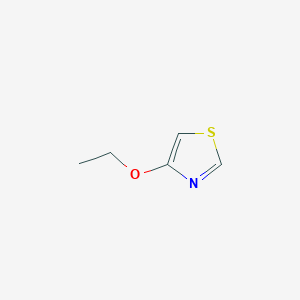
(2-Phenylethene-1,1-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylethene-1,1-diyl)bis(trimethylstannane): is an organotin compound that features a phenylethene backbone with two trimethylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the reaction between (2-phenylethene-1,1-diyl)dibromide and trimethylstannane in the presence of a palladium catalyst can yield (2-Phenylethene-1,1-diyl)bis(trimethylstannane) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products:
Oxidation: Organotin oxides.
Substitution: Various substituted organotin compounds.
Coupling Reactions: More complex organotin polymers or oligomers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is used as a building block for the synthesis of more complex organotin compounds. It is also employed in the study of organometallic reaction mechanisms .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity, particularly in the development of organotin-based drugs.
Industry: In industry, this compound can be used in the production of polymers and materials with specific electronic properties. It is also of interest in the field of materials science for the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of (2-Phenylethene-1,1-diyl)bis(trimethylstannane) primarily involves its ability to participate in various organometallic reactions. The trimethylstannane groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The phenylethene backbone provides a stable framework that can undergo further functionalization .
Comparación Con Compuestos Similares
(2,5-Bis(trimethylstannyl)thiophene): This compound features a thiophene ring with two trimethylstannane groups and is used in similar coupling reactions.
(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound has a more complex structure with multiple aromatic rings and is used in the synthesis of low bandgap polymers.
Uniqueness: (2-Phenylethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenylethene backbone, which provides a different electronic environment compared to thiophene or indaceno-based compounds. This uniqueness can lead to different reactivity and properties, making it a valuable compound in organometallic chemistry .
Propiedades
Número CAS |
78338-47-3 |
|---|---|
Fórmula molecular |
C14H24Sn2 |
Peso molecular |
429.8 g/mol |
Nombre IUPAC |
trimethyl-(2-phenyl-1-trimethylstannylethenyl)stannane |
InChI |
InChI=1S/C8H6.6CH3.2Sn/c1-2-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;; |
Clave InChI |
FTJZQIJQIMKCSG-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=CC1=CC=CC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)



![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
